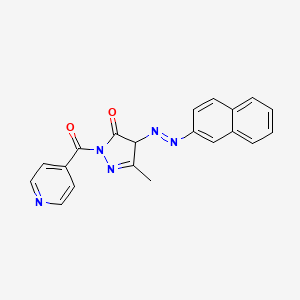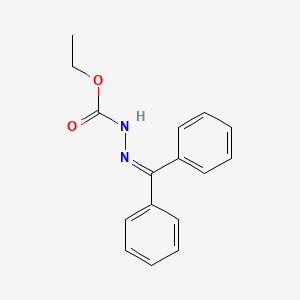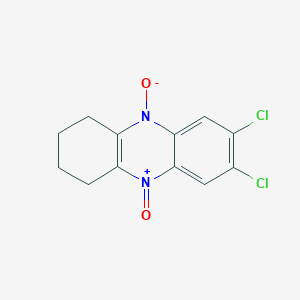![molecular formula C16H15NO2 B14002116 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a hydroxyl group attached to a methylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-oxazoline with 5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]quinoline
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
5-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-11-7-8-13(15(18)9-11)16-17-14(10-19-16)12-5-3-2-4-6-12/h2-9,14,18H,10H2,1H3/t14-/m1/s1 |
Clave InChI |
YHEYICCMSGXSRF-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(CO2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


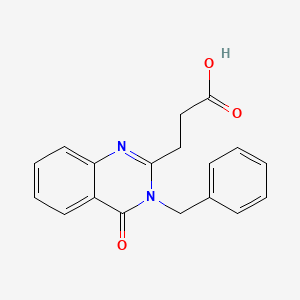
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
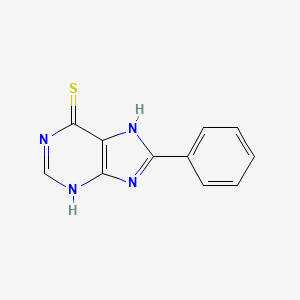
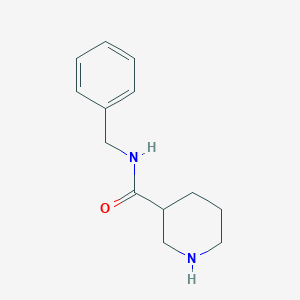
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
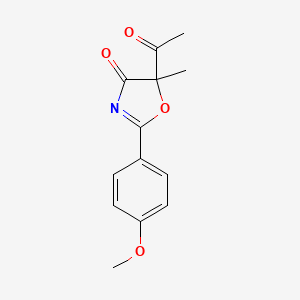
![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)
